molecular formula C20H24ClN3O4 B2468243 (E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide CAS No. 1030197-62-6

(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide

Cat. No. B2468243
CAS RN: 1030197-62-6
M. Wt: 405.88
InChI Key: IZKOFNKYOMSLRH-UHFFFAOYSA-N
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Description

(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide is a useful research compound. Its molecular formula is C20H24ClN3O4 and its molecular weight is 405.88. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Properties and Mechanisms Enaminones, structurally related to the compound of interest, have been investigated for their anticonvulsant properties. Notably, studies have focused on their ability to modulate synaptic transmission and increase extracellular GABA levels, contributing to their anticonvulsant effects. For instance, enaminones like E139 demonstrated suppression of in vitro seizures in rat hippocampal slices by depressing evoked field population spike amplitude and reducing the frequency of spontaneous bursts, indicating a potential mechanism of action through synaptic and non-synaptic pathways (Ananthalakshmi, Edafiogho, & Kombian, 2007). Further studies revealed that certain enaminones depress excitatory synaptic transmission by enhancing extracellular GABA levels, suggesting their role in modulating neurotransmitter release and synaptic activity (Kombian, Edafiogho, & Ananthalakshmi, 2005).

Synthesis and Chemical Behavior The synthesis and chemical behavior of compounds structurally akin to the enaminone of interest have been explored to understand their potential therapeutic applications. Investigations into the hydrogen bonding patterns and crystal structures of similar anticonvulsant enaminones have provided insights into their stability and reactivity. For example, the crystal structures of several anticonvulsant enaminones revealed specific conformations and hydrogen bond networks critical for their biological activity, highlighting the importance of molecular geometry and intermolecular interactions in drug design (Kubicki, Bassyouni, & Codding, 2000).

Analgesic and Anti-inflammatory Properties In addition to anticonvulsant effects, some enaminones have been evaluated for their analgesic and anti-inflammatory properties. Research indicates that certain enaminones, through modulation of GABAergic pathways, exhibit antinociceptive activities in animal models. This suggests a broader pharmacological potential for enaminones, extending their therapeutic applications beyond seizure control to include pain and inflammation management (Masocha, Kombian, & Edafiogho, 2016).

properties

IUPAC Name

(E)-3-[4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4/c1-12-5-3-4-6-16(12)24-20(26)14(10-22)7-13-8-15(21)19(17(9-13)27-2)28-11-18(23)25/h7-9,12,16H,3-6,11H2,1-2H3,(H2,23,25)(H,24,26)/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZKOFNKYOMSLRH-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)N)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCC1NC(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC(=O)N)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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